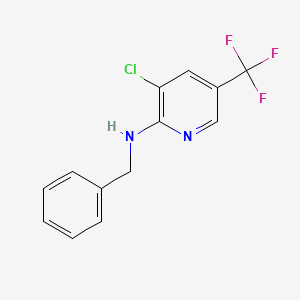

N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine

CAS No.: 1041602-29-2

Cat. No.: VC2783022

Molecular Formula: C13H10ClF3N2

Molecular Weight: 286.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1041602-29-2 |

|---|---|

| Molecular Formula | C13H10ClF3N2 |

| Molecular Weight | 286.68 g/mol |

| IUPAC Name | N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C13H10ClF3N2/c14-11-6-10(13(15,16)17)8-19-12(11)18-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,18,19) |

| Standard InChI Key | RZYQFEKQMSHUKO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |

Introduction

Chemical and Physical Properties

Structure and Basic Information

N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine possesses a well-defined molecular structure with specific functional groups arranged around a pyridine core. Its basic chemical information is summarized in Table 1.

Table 1: Basic Chemical Information of N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine

| Parameter | Value |

|---|---|

| CAS Number | 1041602-29-2 |

| Molecular Formula | C₁₃H₁₀ClF₃N₂ |

| Molecular Weight | 286.68 g/mol |

| MDL Number | MFCD12618435 |

| IUPAC Name | N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C13H10ClF3N2/c14-11-6-10(13(15,16)17)8-19-12(11)18-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,18,19) |

| Standard InChIKey | RZYQFEKQMSHUKO-UHFFFAOYSA-N |

The structural composition of this compound includes a pyridine ring with nitrogen at position 1, a benzylamine substituent at position 2, chlorine at position 3, and a trifluoromethyl group at position 5 . This specific arrangement of functional groups contributes to its chemical reactivity and potential biological interactions.

Physical Properties

N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine exists as a crystalline solid at standard conditions. While comprehensive physical property data is limited in the available research literature, certain characteristics can be inferred based on its structure and similar compounds.

Table 2: Physical Properties of N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine

The trifluoromethyl group in this compound significantly impacts its physical properties. This functional group typically enhances lipophilicity, which affects solubility profiles, partition coefficients, and membrane permeability - properties that are particularly relevant for potential pharmacological applications.

Chemical Reactivity

The chemical reactivity of N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine is determined by its functional groups and their electronic and steric influences. Three main reactive centers characterize this molecule:

Table 3: Key Reactive Centers in N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine

| Functional Group | Position | Potential Reactivity |

|---|---|---|

| Secondary Amine (NH) | Position 2 | Nucleophilic substitutions, acylation, alkylation reactions |

| Chloro substituent | Position 3 | Nucleophilic aromatic substitution, metal-catalyzed coupling reactions |

| Trifluoromethyl group | Position 5 | Electronic effects (electron-withdrawing), metabolic stability |

| Benzyl group | Attached to amine | Potential for further functionalization, susceptible to oxidation at benzylic position |

The presence of the trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and interactions with biological targets. Additionally, this group exerts strong electron-withdrawing effects that influence the reactivity of the pyridine ring, particularly toward nucleophilic aromatic substitution reactions.

Synthesis and Preparation

Reaction Conditions

The optimal reaction conditions for synthesizing N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine require careful consideration of several parameters. Based on synthetic procedures for related compounds, the following conditions may be applicable:

Table 4: Potential Reaction Conditions for N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine Synthesis

The choice of reaction conditions significantly impacts the yield and purity of the final product. Higher temperatures generally accelerate the reaction but may lead to the formation of side products, necessitating a balance between reaction rate and selectivity .

Purification Methods

After synthesis, N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine requires purification to remove unreacted starting materials, side products, and catalysts. Potential purification methods include:

-

Column chromatography using appropriate solvent systems

-

Recrystallization from suitable solvents

-

Distillation under reduced pressure for volatile intermediates

-

Extraction techniques to separate the product from inorganic salts

The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets. This property is particularly valuable in drug design as it can enhance bioavailability and target engagement of potential therapeutic agents.

Structural Analogs and Derivatives

Related Pyridine Derivatives

Several structural analogs and derivatives of N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine appear in the chemical literature. These compounds maintain the core 3-chloro-5-(trifluoromethyl)pyridin-2-yl structure while featuring different substituents or modifications.

Table 7: Direct Analogs of N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine

Sulfonamide and Complex Derivatives

More complex derivatives incorporating the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety include sulfonamides and other functionalized structures:

Table 8: Complex Derivatives Containing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl Moiety

Recent Research and Applications

Medicinal Chemistry Applications

Recent research involving compounds containing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety suggests several promising applications:

-

Antibacterial Research: The compound 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and inhibits bacterial growth . This suggests that the core structure present in N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine may contribute to antibacterial properties.

-

Antiviral Development: 3-Chloro-5-(trifluoromethyl)pyridin-2-amine acts as a key reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules that inhibit NS5B, an important target for Hepatitis C treatment . This indicates potential applications in antiviral therapeutic development.

-

Intermediate in Drug Synthesis: The compound and its derivatives serve as important intermediates in the synthesis of more complex bioactive molecules, demonstrating their value in medicinal chemistry research .

Synthetic Methodology Advancements

Patent information and research articles indicate ongoing interest in developing efficient synthetic methods for compounds containing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. A notable synthetic approach involves:

-

Using 2,3-dichloro-5-trifluoromethylpyridine as a starting material

-

Employing fluorination and subsequent nucleophilic substitution reactions

-

Optimizing reaction conditions to improve yields and purity

These synthetic advancements facilitate access to N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine and related compounds for further research and development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume